6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and naphthalen-1-ylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The naphthalen-1-ylmethanol undergoes a nucleophilic substitution reaction with 6-chloro-4-phenyl-2H-chromen-2-one, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenones.
Scientific Research Applications
6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A derivative of quinolone with significant therapeutic potential.
Ferrocenyl flavonoids: Compounds with modified properties due to the addition of ferrocene, used in pharmaceutical applications.
Uniqueness
6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromenone core with naphthalen-1-ylmethoxy and phenyl groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C26H17ClO3 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
6-chloro-7-(naphthalen-1-ylmethoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C26H17ClO3/c27-23-13-22-21(18-7-2-1-3-8-18)14-26(28)30-24(22)15-25(23)29-16-19-11-6-10-17-9-4-5-12-20(17)19/h1-15H,16H2 |
InChI Key |
FUCWAKWRAMAXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.